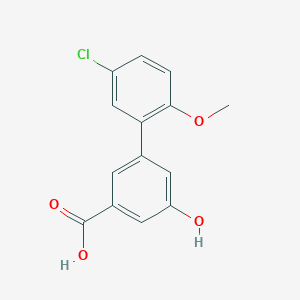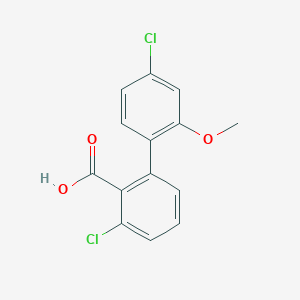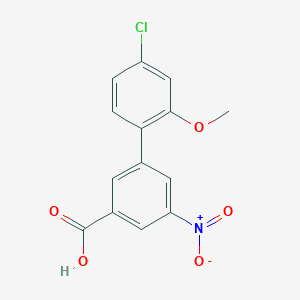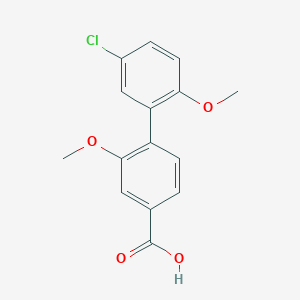
3-(5-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95% (3-CMP-5HBA) is a phenolic acid derivative with a wide range of applications in the scientific research field. It is commonly used as a reagent in organic synthesis, as a catalyst in various reactions, and as an inhibitor of certain enzymes. It has also been studied for its potential applications in biomedical research.
Scientific Research Applications
3-(5-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as an inhibitor of certain enzymes. It has also been studied for its potential applications in biomedical research, such as in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs and other compounds. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(5-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95% are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as those involved in the metabolism of drugs and other compounds. It has also been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Advantages and Limitations for Lab Experiments
3-(5-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95% has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, it also has some limitations. It is not as stable as some other compounds, and its effects on biochemical and physiological processes are not yet fully understood.
Future Directions
There are several potential future directions for the study of 3-(5-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95%. These include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in biomedical research. Additionally, its potential as a reagent in organic synthesis and as a catalyst in various reactions should be further explored. Finally, its potential as an inhibitor of certain enzymes should be studied in greater detail.
Synthesis Methods
3-(5-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95% can be synthesized in a two-step process. First, 5-chloro-2-methoxyphenol is reacted with benzoyl chloride in the presence of a base such as sodium hydroxide. The product of this reaction is 5-chloro-2-methoxybenzoyl chloride, which is then reacted with hydroxylamine in the presence of an acid such as hydrochloric acid. The product of this reaction is 3-(5-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid, 95%.
properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c1-19-13-3-2-10(15)7-12(13)8-4-9(14(17)18)6-11(16)5-8/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPAVEPZNJACMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691101 |
Source


|
| Record name | 5'-Chloro-5-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261992-91-9 |
Source


|
| Record name | 5'-Chloro-5-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














